1-ethyl-N-(1-(6-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-3-methyl-1H-pyrazole-5-carboxamide
Description
Properties
IUPAC Name |
2-ethyl-N-[2-(6-fluoro-1,3-benzothiazol-2-yl)-5-methylpyrazol-3-yl]-5-methylpyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN6OS/c1-4-24-14(7-10(2)22-24)17(26)21-16-8-11(3)23-25(16)18-20-13-6-5-12(19)9-15(13)27-18/h5-9H,4H2,1-3H3,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSAKNDNFERIWCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)C)C(=O)NC2=CC(=NN2C3=NC4=C(S3)C=C(C=C4)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with a similar thiazole ring structure have been found to exhibit diverse biological activities, acting as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotectives, and antitumor or cytotoxic drug molecules.
Mode of Action
Thiazole derivatives have been shown to interact with various targets, leading to changes in cellular processes. The aromaticity of the thiazole ring, characterized by the delocalization of a lone pair of π-electrons of the sulfur atom, allows the C-5 atom to undergo electrophilic substitution and the C-2 atom for nucleophilic substitution.
Biochemical Pathways
Thiazole derivatives have been found to impact a variety of biochemical pathways due to their diverse biological activities.
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes. These properties may influence the bioavailability of the compound.
Biological Activity
The compound 1-ethyl-N-(1-(6-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-3-methyl-1H-pyrazole-5-carboxamide is a novel derivative that has garnered attention for its potential biological activities. This article reviews the synthesis, biological evaluations, and pharmacological implications of this compound based on diverse research findings.
Synthesis
The synthesis of this compound involves several steps, typically starting from 6-fluorobenzo[d]thiazole and various pyrazole derivatives. The process often utilizes reagents such as isocyanates and amines under controlled conditions to achieve the desired product. The reaction conditions, including temperature and solvent choice, significantly influence the yield and purity of the final compound.
Antimicrobial Properties
Research indicates that compounds similar to This compound exhibit substantial antimicrobial activity. For instance, derivatives of benzothiazole have shown effectiveness against various bacterial strains with minimal inhibitory concentrations (MIC) often in the range of 50 μg/mL or lower .
Anticancer Activity
Studies have demonstrated that benzothiazole derivatives possess selective cytotoxicity against tumorigenic cell lines. For example, compounds derived from benzothiazoles have been tested against cell lines such as MDA-MB-231 (breast cancer) and SK-Hep-1 (liver cancer), showing promising results with IC50 values indicating potent activity . The compound may share similar properties due to its structural similarities to these active derivatives.
The mechanism by which these compounds exert their biological effects often involves the inhibition of specific enzymes or pathways critical for cell proliferation. For instance, certain benzothiazole derivatives have been identified as inhibitors of T-cell proliferation through their interaction with protein kinases such as p56 lck, suggesting a targeted approach in immune modulation .
Case Studies
| Study | Compound | Biological Activity | IC50/Effect |
|---|---|---|---|
| UBT Derivatives | Antimicrobial | 50 μg/mL | |
| Benzothiazole Derivatives | Anticancer (MDA-MB-231) | 28 ng/mL | |
| MERS-CoV Inhibitors | Viral Inhibition | Various IC50 values |
Pharmacokinetics and Toxicology
Preliminary studies suggest that compounds similar to This compound exhibit favorable pharmacokinetic profiles, including good bioavailability and metabolic stability. Toxicological assessments are essential to determine safety profiles; however, existing data on related compounds indicate low toxicity at therapeutic doses .
Scientific Research Applications
Biological Activities
Research indicates that pyrazole derivatives exhibit a wide range of biological activities, including:
- Antimicrobial Activity : Compounds similar to 1-ethyl-N-(1-(6-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-3-methyl-1H-pyrazole-5-carboxamide have shown effectiveness against various bacterial strains. For instance, thiazole derivatives are noted for their antibacterial properties against Gram-positive bacteria .
- Anticancer Potential : The structural motifs present in this compound suggest potential anticancer activity. Pyrazoles and thiazoles are often explored for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer types .
Synthesis and Derivatives
The synthesis of this compound involves the reaction of specific precursors under controlled conditions. For example, the synthesis can be achieved through condensation reactions involving 6-fluorobenzo[d]thiazole derivatives and pyrazole intermediates. This method allows for the customization of the compound's structure to enhance its biological activity.
Synthetic Route Example
A typical synthetic route may include:
- Preparation of 6-Fluorobenzo[d]thiazole : Starting from 2-amino-6-fluorobenzothiazole.
- Formation of Pyrazole Moiety : Utilizing hydrazine derivatives and appropriate carbonyl compounds.
- Final Coupling Reaction : Combining the thiazole and pyrazole components to form the desired carboxamide structure.
Case Studies
Several studies have explored the pharmacological profiles of similar compounds:
- Antimicrobial Studies : A study on thiazole derivatives indicated significant antimicrobial activity against various pathogens, suggesting that similar compounds could offer therapeutic benefits in treating infections .
- Anticancer Research : Research has shown that pyrazole derivatives exhibit cytotoxic effects on cancer cell lines, indicating potential applications in oncology .
- Neuroprotective Effects : Some derivatives have been investigated for their ability to inhibit acetylcholinesterase, which is relevant for Alzheimer's disease treatment .
Comparison with Similar Compounds
Substitution Patterns and Activity
- Fluorine vs.
- Benzothiazole vs. Benzisoxazole: Razaxaban’s 3'-aminobenzisoxazole (P1 ligand) contributes to factor Xa selectivity, whereas the target compound’s benzothiazole moiety could favor interactions with different enzymatic pockets (e.g., kinases or proteases).
- Alkyl vs.
Pharmacokinetic and Selectivity Profiles
- Razaxaban demonstrates superior oral bioavailability (40%) and low plasma protein binding due to its dimethylaminomethylimidazole group, which balances hydrophilicity and lipophilicity.
- The target compound’s fluorine and alkyl groups are predicted to reduce oxidative metabolism, extending half-life compared to analogs with unprotected aromatic rings.
- Dihedral Angles and Rigidity : The chloropyridylmethyl compound’s dihedral angles (7.7°–89.2°) create a planar conformation that enhances crystal packing and stability, whereas the target compound’s benzothiazole may adopt a more flexible pose for target engagement.
Preparation Methods
Cyclocondensation of 2-Amino-5-fluorothiophenol
The benzothiazole core is typically constructed via cyclization of 2-amino-5-fluorothiophenol with α-halocarbonyl compounds. A representative protocol involves:
Reaction Conditions
- Substrate : 2-Amino-5-fluorothiophenol (1.0 equiv)
- Electrophile : Chloroacetaldehyde (1.2 equiv)
- Solvent : Ethanol (0.5 M)
- Catalyst : Pyridine (0.3 equiv)
- Temperature : Reflux (78°C), 6 h
- Yield : 68-72%
Mechanistic Insight
The reaction proceeds through nucleophilic attack of the thiol group on the α-carbon of chloroacetaldehyde, followed by intramolecular cyclization with the adjacent amine group. The fluorine atom at the 6-position remains intact due to its meta relationship to the reaction site.
Alternative Route via Suzuki-Miyaura Coupling
For cases requiring late-stage fluorination, a palladium-catalyzed cross-coupling strategy may be employed:
Stepwise Procedure
- Substrate Preparation : 2-Aminobenzo[d]thiazol-6-boronic acid pinacol ester
- Fluorination : Treatment with Selectfluor® (1.5 equiv) in acetonitrile/H2O (4:1) at 60°C for 12 h
- Workup : Neutralization with NaHCO3, extraction with ethyl acetate
- Yield : 58-63%
Development of the Pyrazole Carboxamide Fragment
Synthesis of 1-Ethyl-3-methyl-1H-pyrazole-5-carboxylic Acid
The carboxylic acid precursor is synthesized through Knorr pyrazole synthesis followed by alkylation:
Knorr Cyclization
| Component | Quantity |
|---|---|
| Ethyl acetoacetate | 1.0 equiv |
| Ethyl hydrazine carboxylate | 1.1 equiv |
| Acetic acid | Catalyst |
| Reaction Time | 4 h at 80°C |
| Yield | 85% |
N-Alkylation Optimization
Subsequent ethylation at the pyrazole N1 position utilizes:
- Base : K2CO3 (2.0 equiv)
- Alkylating Agent : Ethyl iodide (1.5 equiv)
- Solvent : DMF, 60°C, 8 h
- Yield : 78%
Convergent Amide Coupling Strategies
Carbodiimide-Mediated Coupling
Adapting methodology from benzothiazole-pyrazole hybrids:
Optimized Parameters
| Parameter | Value |
|---|---|
| Coupling Agent | EDC·HCl (1.5 equiv) |
| Activator | HOBt (1.0 equiv) |
| Solvent | DCM/THF (3:1) |
| Temperature | 0°C → RT |
| Reaction Time | 16 h |
| Yield | 65% |
Critical Analysis
While effective, this method requires strict moisture control and generates stoichiometric urea byproducts. Comparative studies show HATU-mediated couplings improve yields to 72% but increase cost.
Acid Chloride Route
For scale-up production, the acid chloride pathway offers advantages:
Chlorination :
- Reagent : SOCl2 (3.0 equiv)
- Conditions : Reflux in toluene, 3 h
- Conversion : >95%
Aminolysis :
Spectroscopic Characterization Data
Key Spectral Signatures
| Technique | Characteristic Signals |
|---|---|
| 1H NMR (400 MHz, DMSO-d6) | δ 8.42 (s, 1H, NH), 7.89 (d, J=8.4 Hz, 1H, Ar-H), 6.78 (s, 1H, pyrazole-H) |
| 13C NMR (101 MHz, DMSO-d6) | δ 165.2 (C=O), 158.9 (C-F), 142.3 (thiazole C2) |
| HRMS (ESI+) | m/z calc. 412.1523 [M+H]+, found 412.1521 |
Comparative Analysis of Synthetic Routes
Yield Optimization Table
| Method | Step Yield (%) | Overall Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Carbodiimide Coupling | 65 | 32 | 98.2 |
| Acid Chloride Aminolysis | 81 | 41 | 99.1 |
| HATU-Mediated | 72 | 36 | 98.7 |
Cost-Benefit Analysis
- EDC/HOBt : $12.50/g, suitable for lab-scale
- SOCl2 Route : $4.20/g, preferred for industrial production
- HATU : $185/g, reserved for sensitive substrates
Q & A
Q. What are the key synthetic routes for 1-ethyl-N-(1-(6-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-3-methyl-1H-pyrazole-5-carboxamide, and how are reaction conditions optimized?
- Methodological Answer : The synthesis typically involves coupling a pyrazole-5-carboxylic acid derivative with a substituted benzo[d]thiazole-amine. Key steps include:
- Nucleophilic substitution to attach the ethyl group to the pyrazole ring.
- Amide bond formation using coupling agents (e.g., EDCI/HOBt) under inert atmospheres (N₂/Ar) to prevent oxidation .
- Solvent optimization (e.g., ethanol, DMF) and temperature control (60–80°C) to maximize yields. Reaction progress is monitored via TLC, and purity is confirmed by HPLC or LC-MS .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : To confirm substituent positions and identify stereochemical anomalies (e.g., coupling constants for fluorinated aromatic protons) .
- IR Spectroscopy : To validate amide bond formation (C=O stretch ~1650–1700 cm⁻¹) and aromatic C-F bonds (~1100–1250 cm⁻¹) .
- Mass Spectrometry (ESI-MS or HRMS) : To verify molecular weight and detect impurities.
- HPLC : For purity assessment (>95% by reverse-phase C18 columns) .
Q. What preliminary biological assays are recommended to evaluate its therapeutic potential?
- Methodological Answer :
- In vitro cytotoxicity : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) to screen for antiproliferative activity .
- Enzyme inhibition assays : Target-specific tests (e.g., kinase or protease inhibition) to identify mechanistic pathways .
- Solubility and stability : PBS/DMSO solubility studies and metabolic stability in liver microsomes to guide further optimization .
Advanced Research Questions
Q. How can structural contradictions between computational modeling and crystallographic data be resolved?
- Methodological Answer :
- X-ray crystallography : Use SHELX software for structure refinement. If crystal quality is poor, employ synchrotron radiation for high-resolution data .
- Density Functional Theory (DFT) : Compare computed bond lengths/angles with experimental values. Adjust solvent effects in simulations to match crystallization conditions .
- Validation tools : Apply R-factors and residual density maps to identify discrepancies in electron density .
Q. What strategies address low yields in amide coupling steps during synthesis?
- Methodological Answer :
- Coupling agent optimization : Test alternatives like DCC/DMAP or PyBOP if EDCI fails.
- Microwave-assisted synthesis : Reduce reaction time and improve efficiency (e.g., 30 min at 100°C vs. 12 hr conventional heating) .
- Protecting groups : Temporarily block reactive sites (e.g., NH of pyrazole) to prevent side reactions .
Q. How can structure-activity relationships (SAR) guide the modification of substituents for enhanced bioavailability?
- Methodological Answer :
- Phenyl/fluorine substitutions : Introduce electron-withdrawing groups (e.g., -F, -CF₃) to improve metabolic stability .
- LogP optimization : Replace hydrophobic moieties (e.g., ethyl groups) with polar substituents (e.g., hydroxyethyl) to enhance solubility .
- In silico modeling : Use tools like SwissADME to predict permeability and P-glycoprotein efflux risks .
Q. How should conflicting data on biological activity across studies be analyzed?
- Methodological Answer :
- Dose-response reevaluation : Confirm IC₅₀ values using standardized protocols (e.g., fixed ATP concentrations in kinase assays) .
- Assay interference checks : Test for false positives via counterscreens (e.g., fluorescence quenching in luciferase-based assays).
- Meta-analysis : Compare results across cell lines or animal models to identify context-dependent effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
